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  • Product: 1-(4-Fluorophenyl)-1H-indazole
  • CAS: 81329-42-2

Core Science & Biosynthesis

Foundational

The Pharmacological Landscape of 1-(4-Fluorophenyl)-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 1-(4-fluorophenyl)-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-(4-fluorophenyl)-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse therapeutic potential of these derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this chemical class in their therapeutic discovery programs.

Introduction: The Rise of a Privileged Scaffold

Indazole, a bicyclic heteroaromatic compound, has garnered significant attention in drug discovery due to its structural similarity to purine and its ability to act as a versatile pharmacophore.[1] The introduction of a 4-fluorophenyl group at the N1 position of the indazole ring has been shown to significantly modulate the pharmacological profile of these molecules, enhancing their potency and selectivity for various biological targets. This strategic fluorination can improve metabolic stability, membrane permeability, and binding interactions with target proteins, making 1-(4-fluorophenyl)-1H-indazole derivatives a highly attractive starting point for the development of novel therapeutics.

This guide will provide a comprehensive overview of the key pharmacological properties of this class of compounds, with a focus on practical, actionable insights for the drug discovery workflow.

Synthetic Strategies: Accessing the 1-(4-Fluorophenyl)-1H-Indazole Core

The synthesis of 1-(4-fluorophenyl)-1H-indazole derivatives can be achieved through several established synthetic routes. A common and effective method involves the reaction of a suitably substituted indazole with a fluorophenylating agent. Below is a representative, step-by-step protocol for the synthesis of a key intermediate, 1-(4-fluorophenyl)-1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-1H-indazole-3-carboxylic acid

This protocol is a generalized procedure based on established methodologies and may require optimization for specific derivatives.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • 4-Fluorophenylboronic acid

  • Copper(II) acetate

  • Pyridine

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in DMF.

  • Addition of Reagents: To the solution, add 4-fluorophenylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 100 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1N HCl and EtOAc.

  • Extraction: Separate the organic layer, and extract the aqueous layer with EtOAc (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 1-(4-fluorophenyl)-1H-indazole-3-carboxylic acid.

Synthesis_Workflow Start Starting Materials: 1H-Indazole-3-carboxylic acid 4-Fluorophenylboronic acid Reaction Chan-Lam Coupling Cu(OAc)2, Pyridine, DMF 100 °C, 12-24h Start->Reaction Reagents Workup Aqueous Work-up Acidification & Extraction Reaction->Workup Reaction Quench Purification Purification Column Chromatography Workup->Purification Crude Product Product Final Product: 1-(4-Fluorophenyl)-1H-indazole-3-carboxylic acid Purification->Product Purified Product

Caption: General workflow for the synthesis of 1-(4-fluorophenyl)-1H-indazole-3-carboxylic acid.

Pharmacological Properties and Mechanisms of Action

1-(4-Fluorophenyl)-1H-indazole derivatives exhibit a wide array of pharmacological activities, which are detailed below.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in tumor growth, proliferation, and immune evasion.

One of the most promising anticancer strategies for these derivatives is their ability to inhibit the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[2][3] This interaction is a major mechanism by which cancer cells evade the host immune system.[4] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore the anti-tumor immune response.

PD1_PDL1_Inhibition cluster_APC Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Exhaustion T-Cell Exhaustion PD1->Exhaustion Inhibitory Signal TCR TCR Activation T-Cell Activation TCR->Activation Activation->Exhaustion Indazole 1-(4-Fluorophenyl)-1H-indazole Derivative Indazole->PDL1 Inhibits Binding

Caption: Mechanism of PD-1/PD-L1 inhibition by 1-(4-fluorophenyl)-1H-indazole derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 1-(4-fluorophenyl)-1H-indazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A A549 (Lung)5.19[5]
K562 (Leukemia)8.21[5]
PC-3 (Prostate)6.12[5]
HepG2 (Liver)5.62[5]
Derivative B 4T1 (Breast)0.23[6]
HepG2 (Liver)0.80[6]
MCF-7 (Breast)0.34[6]
Z13 B16-F10 (Melanoma)TGI = 52.6 % at 40 mg/kg (in vivo)[7]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • 1-(4-Fluorophenyl)-1H-indazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

These derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[11] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Catalysis Indazole 1-(4-Fluorophenyl)-1H-indazole Derivative Indazole->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by 1-(4-fluorophenyl)-1H-indazole derivatives.

Quantitative Data: COX-2 Inhibition

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indazole Derivative 16 0.409>30>73[9][13]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This is a generalized protocol for a colorimetric COX-2 inhibitor screening assay.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either the test compound or a vehicle control.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control wells.

  • Incubation: Incubate the plate for a few minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Antimicrobial Activity

The indazole scaffold is also known to be a component of various antimicrobial agents.[14][15] While specific data for 1-(4-fluorophenyl)-1H-indazole derivatives is emerging, related fluorinated heterocyclic compounds have shown promising activity against a range of bacterial and fungal pathogens.[16][17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[18][19][20]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism according to CLSI guidelines.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Pharmacological Activities

Derivatives of 1H-indazole have been investigated for a range of other activities, including as antagonists for serotonin (5-HT) and dopamine receptors, suggesting potential applications in neurological and psychiatric disorders.[21][22] Further research is warranted to specifically explore the potential of 1-(4-fluorophenyl)-1H-indazole derivatives in these areas.

Drug Discovery and Development Workflow

The discovery and development of novel 1-(4-fluorophenyl)-1H-indazole derivatives as therapeutic agents follows a well-established workflow.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS, Fragment Screening) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval & Market Launch Clinical->Approval

Caption: A generalized workflow for the drug discovery and development process.

Conclusion and Future Perspectives

1-(4-Fluorophenyl)-1H-indazole derivatives represent a highly promising class of compounds with a diverse pharmacological portfolio. Their demonstrated efficacy as anticancer, anti-inflammatory, and potentially antimicrobial agents, coupled with their synthetic tractability, makes them a focal point for current and future drug discovery efforts. The continued exploration of their structure-activity relationships, optimization of their pharmacokinetic and pharmacodynamic properties, and investigation into novel therapeutic applications will undoubtedly unlock the full potential of this privileged scaffold. As our understanding of the molecular basis of disease deepens, the rational design of next-generation 1-(4-fluorophenyl)-1H-indazole derivatives holds the promise of delivering innovative and effective treatments for a wide range of human ailments.

References

  • [Reference 1]
  • Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Available from: [Link]

  • Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. Available from: [Link]

  • [Reference 5]
  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Available from: [Link]

  • [Reference 7]
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • [Reference 9]
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

  • [Reference 11]
  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Available from: [Link]

  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed. Available from: [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Available from: [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available from: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available from: [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR. Available from: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. MDPI. Available from: [Link]

  • Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Available from: [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Available from: [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available from: [Link]

  • Serotonin receptor antagonist. Wikipedia. Available from: [Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Full article: Synthesis, spectral analysis, antibacterial and antifungal activities of some 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]. Taylor & Francis. Available from: [Link]

  • PD-1/PD-L1 Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available from: [Link]

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  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]

  • Dopamine receptor antagonists. AME Publishing Company. Available from: [Link]

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Exploratory

toxicity and safety profile of 1-(4-Fluorophenyl)-1H-indazole in animal models

An In-Depth Technical Guide to the Toxicity and Safety Profile of the 1-(4-Fluorophenyl)-1H-indazole Scaffold in Animal Models Executive Summary As a Senior Application Scientist navigating the complexities of preclinica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety Profile of the 1-(4-Fluorophenyl)-1H-indazole Scaffold in Animal Models

Executive Summary

As a Senior Application Scientist navigating the complexities of preclinical drug development, it is critical to recognize that a chemical scaffold is rarely biologically inert. The 1-(4-Fluorophenyl)-1H-indazole core is a highly privileged pharmacophore utilized extensively in the design of monoacylglycerol lipase (MAGL) inhibitors and synthetic cannabinoid (SC) receptor agonists[1][2]. While this scaffold confers exceptional binding affinity and metabolic stability, it also introduces a complex, multi-organ toxicity profile in mammalian models. This whitepaper deconstructs the mechanistic causality behind the in vivo toxicity of 1-(4-fluorophenyl)-1H-indazole derivatives, providing researchers with self-validating experimental protocols to accurately assess safety margins during preclinical screening.

Pharmacological Context & Mechanistic Grounding

The integration of a 4-fluorophenyl moiety at the N1 position of the indazole ring fundamentally alters the physicochemical properties of the molecule.

  • Lipophilicity and BBB Penetration: The fluorine atom increases the scaffold's lipophilicity ( logP>4.5 ), driving rapid blood-brain barrier (BBB) penetration. This is why derivatives like 5F-ADB and AB-FUBINACA exhibit extreme potency at central CB1​ receptors[1].

  • Target Engagement: The indazole core mimics the bioactive conformation of endogenous arachidonic acid derivatives. In MAGL inhibitors (e.g., JZL184), this leads to the accumulation of 2-arachidonoylglycerol (2-AG)[3]. In synthetic cannabinoids, it acts as a full agonist at CB1​/CB2​ receptors, bypassing the partial agonism seen with phytocannabinoids like Δ9 -THC[1].

  • Metabolic Vulnerability: Hepatic CYP450 enzymes rapidly oxidize the indazole core. While fluorination prevents rapid deactivation at the para-position, it forces metabolism toward alternative pathways, generating reactive epoxide intermediates that can deplete cellular glutathione (GSH) and induce oxidative stress[4][5].

In Vivo Toxicity Profile: Systemic and Organ-Specific

Acute Kidney Injury (AKI) and Nephrotoxicity

Recent in vivo assessments in murine models have highlighted severe nephrotoxic liabilities associated with indazole-carboxamide derivatives. Administration of compounds like AB-FUBINACA (3 mg/kg) induces substantial renal impairment[4]. The Causality: Toxicity is not solely receptor-mediated. These highly lipophilic compounds accumulate in the renal proximal tubules, directly disrupting mitochondrial electron transport. Studies demonstrate a marked reduction in the expression of mitochondrial complexes I, III, and IV[5]. This uncoupling triggers a cascade of oxidative stress (elevated iNOS, NOX2, NOX4) and lipid peroxidation, culminating in caspase-dependent apoptosis and the elevation of clinical tubular damage markers such as KIM-1 and NGAL[4][5].

Neurotoxicity and Behavioral "Tetrad" Effects

In the central nervous system, the scaffold's high affinity for CB1​ receptors triggers profound neurobehavioral toxicity. In mice, indazole-based SCs induce the classic "tetrad" of effects: severe hypothermia, catalepsy, analgesia, and hypolocomotion[1]. The Causality: Prolonged hyperactivation of CB1​ receptors leads to rapid receptor desensitization and internalization. Chronic exposure to centrally penetrant MAGL inhibitors (which indirectly overstimulate CB1​ via 2-AG accumulation) results in impaired synaptic plasticity and physical dependence, a primary reason why modern drug design favors peripherally restricted analogs like LEI-515[2][3]. Interestingly, the base indazole structure itself possesses intrinsic anticonvulsant properties, altering monoamine oxidase (MAO) activity and dopamine metabolism[6].

Mechanistic Visualization

G Scaffold 1-(4-Fluorophenyl)-1H-indazole Scaffold CB1 CB1 Receptor Hyperactivation (CNS) Scaffold->CB1 High Affinity Binding CB2 CB2 / MAGL Modulation (Peripheral Tissues) Scaffold->CB2 Target Engagement Mito Mitochondrial Dysfunction (Complex I-IV Impairment) Scaffold->Mito Tissue Accumulation NeuroTox Neurotoxicity (Tetrad Effects, Catalepsy) CB1->NeuroTox GPCR Dysregulation ROS Oxidative Stress (↑ iNOS, NOX4, Lipid Perox) Mito->ROS e- Transport Disruption NephroTox Acute Kidney Injury (AKI) (↑ KIM-1, NGAL, Apoptosis) ROS->NephroTox Tubular Damage

Figure 1: Mechanistic pathways of 1-(4-fluorophenyl)-1H-indazole toxicity in animal models.

Quantitative Safety Data

To benchmark new pipeline candidates, researchers must reference established toxicity thresholds. Table 1 synthesizes quantitative safety parameters derived from murine in vivo models.

Compound / ScaffoldPrimary TargetAnimal ModelKey Toxicity BiomarkersObserved NOAEL
AB-FUBINACA (Indazole core) CB1​ / CB2​ AgonistC57BL/6 Mice↑ KIM-1, ↑ NGAL, ↓ Mito Complex I-IV< 3.0 mg/kg
5F-ADB (Indazole core) CB1​ AgonistSwiss MiceHypothermia, Severe Catalepsy< 1.0 mg/kg
JZL184 (MAGL Inhibitor)MAGL (Global)SD Rats / Mice CB1​ Desensitization, Dependence~8.0 mg/kg
LEI-515 (Peripheral MAGL)MAGL (Peripheral)C57BL/6 MiceNone (CNS-sparing profile)> 30.0 mg/kg

Experimental Protocols: 14-Day Repeated Dose Toxicity Study

To ensure scientific integrity and reproducibility, the following self-validating protocol is designed to evaluate both the nephrotoxic and neurotoxic liabilities of novel 1-(4-fluorophenyl)-1H-indazole derivatives.

Phase 1: Formulation and Baseline Validation

  • Causality Check: The high lipophilicity of this scaffold causes precipitation in standard aqueous buffers, leading to erratic absorption.

  • Step 1: Formulate the test compound in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline to create a uniform micellar suspension.

  • Step 2: Establish baseline renal function (BUN/Creatinine) and baseline behavioral metrics (locomotor activity via open-field test) in adult C57BL/6 mice (n=10/sex/group) prior to dosing.

Phase 2: Dosing and In-Life Observations

  • Step 3: Administer the compound via intraperitoneal (i.p.) injection daily for 14 days at 0, 1, 3, and 10 mg/kg doses.

  • Step 4: Conduct the Tetrad Assay on Days 1, 7, and 14 exactly 30 minutes post-dosing. Measure core body temperature (rectal probe for hypothermia), catalepsy (bar test), analgesia (tail-flick latency), and spontaneous locomotion. Self-Validation: A progressive decrease in tetrad severity by Day 14 indicates CB1​ receptor desensitization/tolerance.

Phase 3: Necropsy and Molecular Pathology

  • Step 5: Euthanize animals on Day 15. Immediately harvest blood and rapidly excise the kidneys.

  • Step 6: Perform ELISA on renal homogenates for Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL)[4].

  • Step 7: Isolate mitochondria from the renal cortex using differential centrifugation. Assay for Complex I (NADH dehydrogenase) and Complex IV (Cytochrome c oxidase) activity using spectrophotometry to confirm off-target electron transport chain uncoupling[5].

References

  • Alzu'bi A, et al. "In vivo assessment of the nephrotoxic effects of the synthetic cannabinoid AB-FUBINACA." Forensic Toxicology. 2024. URL: [Link]

  • Xu Y, et al. "Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA." International Journal of Molecular Sciences (MDPI). 2022. URL: [Link]

  • Stevens AF, et al. "A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence." Nature Communications. 2020. URL: [Link]

  • Matsumura N, et al. "Anticonvulsant action of indazole." Epilepsy Research. 2013. URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-(4-Fluorophenyl)-1H-indazole Compounds: A Technical Guide for CNS Drug Development

Executive Summary The 1-(4-fluorophenyl)-1H-indazole scaffold has emerged as a highly privileged chemotype in modern medicinal chemistry, particularly for central nervous system (CNS) indications. Originally explored as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(4-fluorophenyl)-1H-indazole scaffold has emerged as a highly privileged chemotype in modern medicinal chemistry, particularly for central nervous system (CNS) indications. Originally explored as a bioisosteric replacement for catechol moieties[1], this scaffold is now widely utilized in the development of monoacylglycerol lipase (MAGL) inhibitors[2] and synthetic cannabinoid receptor modulators[3][4].

This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetic (PK) profiling of these compounds. By bridging physicochemical properties with in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) workflows, this guide serves as an authoritative resource for drug development professionals optimizing indazole-based therapeutics.

Physicochemical Properties & ADME Implications

The structural architecture of 1-(4-fluorophenyl)-1H-indazole dictates its unique pharmacokinetic behavior. Understanding the causality behind these structural choices is critical for rational drug design.

  • Bioisosterism and Target Affinity: The indazole core mimics the hydrogen-bonding profile of catechol while eliminating susceptibility to catechol-O-methyltransferase (COMT). This bioisosteric replacement significantly improves the metabolic stability of the compound while maintaining high affinity for target receptors[1].

  • Metabolic Shielding: The incorporation of a fluorine atom at the para-position of the phenyl ring is a deliberate metabolic defense mechanism. Unsubstituted phenyl rings are highly susceptible to rapid oxidative metabolism by CYP450 enzymes (specifically CYP2C9 and CYP3A4). Fluorine, being highly electronegative and sterically similar to hydrogen, blocks para-hydroxylation, thereby extending the compound's half-life and reducing intrinsic clearance ( CLint​ )[3][5].

  • Lipophilicity and BBB Penetration: The fluorophenyl-indazole system is highly lipophilic (LogP typically > 3.5). While this drives the excellent blood-brain barrier (BBB) penetration necessary for targeting CNS enzymes like MAGL, it also necessitates rigorous formulation strategies to overcome poor aqueous solubility during oral dosing[2].

In Vitro Metabolic Stability & Profiling

Before advancing to in vivo models, compounds must be evaluated for hepatic clearance and metabolite formation to ensure they survive first-pass metabolism.

Protocol 1: Microsomal Stability and CYP Phenotyping

Causality: This assay determines the rate of parent compound depletion in the presence of liver microsomes, providing a reliable prediction of in vivo hepatic clearance. The use of an internal standard ensures the protocol is self-validating against matrix effects.

  • Preparation: Prepare a 10 mM stock solution of the indazole compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with pooled human or murine liver microsomes (final protein concentration: 0.5 mg/mL)[5][6].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration) to activate CYP450 enzymes.

  • Sampling: Aliquot 50 µL at specific time points (0, 5, 15, 30, 45, and 60 minutes).

  • Termination: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

MetabolicPathway Parent 1-(4-Fluorophenyl)-1H-indazole Scaffold M1 Indazole Ring Hydroxylation (CYP3A4) Parent->M1 Oxidation M2 Oxidative Defluorination (Minor) Parent->M2 Defluorination M3 N-De-arylation (CYP1A2) Parent->M3 Cleavage Phase2 Glucuronide Conjugates (UGT) M1->Phase2 Glucuronidation M3->Phase2

CYP450 Phase I and UGT Phase II metabolic pathways of the indazole scaffold.

In Vivo Pharmacokinetic Profiling

To assess bioavailability, volume of distribution, and systemic clearance, a dual-route rodent PK study is standard.

Protocol 2: Rodent PK Study (IV and PO)

Causality: Due to the high lipophilicity of the 1-(4-fluorophenyl)-1H-indazole scaffold, simple aqueous vehicles will cause precipitation in the bloodstream or poor gastrointestinal absorption. A co-solvent system ensures the compound remains solubilized, providing accurate PK parameters[2].

  • Formulation:

    • Intravenous (IV): Dissolve the compound in 10% N-methyl-2-pyrrolidone (NMP) / 90% PEG400 to achieve a 1 mg/mL clear solution.

    • Peroral (PO): Suspend the compound in 0.5% hydroxypropyl methylcellulose (HPMC) / 0.1% Tween-80 in water for a 5 mg/kg dose[2][7].

  • Dosing: Administer to male C57BL/6 mice (n=3 per route). IV via tail vein (1 mg/kg); PO via oral gavage (5 mg/kg).

  • Serial Sampling: Collect blood (~20 µL) via tail snip or saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

PKWorkflow Step1 In Vivo Dosing (IV & PO Administration) Step2 Serial Blood Sampling (0.08 to 24h post-dose) Step1->Step2 Step3 Plasma Protein Precipitation (Acetonitrile + IS) Step2->Step3 Step4 LC-MS/MS Quantification (MRM Mode) Step3->Step4 Step5 Non-Compartmental Analysis (PK Parameter Calculation) Step4->Step5

Step-by-step workflow for in vivo pharmacokinetic profiling and LC-MS/MS bioanalysis.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification in plasma requires high-sensitivity mass spectrometry. The protocol relies on a matrix-matched calibration curve to ensure trustworthiness.

  • Chromatography: Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile phase A: 0.1% formic acid in water; Mobile phase B: 0.1% formic acid in acetonitrile[5][8].

  • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions. Flow rate: 0.4 mL/min.

  • Detection: Electrospray ionization (ESI) in positive ion mode. Monitor via Multiple Reaction Monitoring (MRM). The indazole core typically yields a strong [M+H]+ precursor ion, with characteristic product ions resulting from the cleavage of the N1-phenyl bond.

Data Presentation

The following table summarizes representative PK parameters for an optimized 1-(4-fluorophenyl)-1H-indazole derivative, demonstrating the typical profile of a CNS-penetrant therapeutic.

PK ParameterUnitIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ ng/mL850 ± 45420 ± 30
Tmax​ hr-1.5 ± 0.5
AUC0−∞​ ng·hr/mL1200 ± 803600 ± 210
t1/2​ hr2.4 ± 0.33.1 ± 0.4
Clearance (CL) mL/min/kg13.8 ± 1.2-
Volume of Dist. ( Vss​ ) L/kg2.1 ± 0.2-
Bioavailability (F%) %-60.0%

Data Interpretation: The moderate clearance (13.8 mL/min/kg) reflects the metabolic shielding provided by the fluorine atom. The high volume of distribution ( Vss​ = 2.1 L/kg) confirms extensive tissue distribution, consistent with the lipophilicity required for BBB penetration. The oral bioavailability of 60% indicates excellent absorption when formulated with appropriate excipients.

References

  • SK6252000A3 - Indazole bioisostere replacement of catechol in therapeutically active compounds. Google Patents.1[1]

  • Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. ACS Publications.2[2]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. PMC / NIH. 3[3]

  • Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR. Frontiers. 5[5]

  • Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice. ResearchGate. 7[7]

  • Therapeutic Potential and Safety Considerations for the Clinical Use of Synthetic Cannabinoids. PMC / NIH. 4[4]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Fluorophenyl)-1H-indazole via Copper-Catalyzed N-Arylation: A Detailed Protocol and Mechanistic Insights

An Application Note for Researchers and Scientists Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Fluorophenyl)-1H-indazole, a key scaffold in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Fluorophenyl)-1H-indazole, a key scaffold in medicinal chemistry. The described method utilizes a robust and cost-effective copper-catalyzed Ullmann-type N-arylation reaction. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic explanations, safety protocols, and characterization data. The aim is to furnish a reliable and reproducible method for accessing this important class of N-aryl indazole compounds.

Introduction: The Significance of N-Aryl Indazoles

Indazoles are aromatic heterocyclic compounds that are considered privileged scaffolds in drug discovery due to their wide range of biological activities.[1] The fusion of a benzene ring with a pyrazole ring creates a stable aromatic system that serves as a bioisostere of indole.[1] Specifically, N-aryl indazoles, including the target compound 1-(4-Fluorophenyl)-1H-indazole, are integral components of numerous therapeutic agents, exhibiting anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Their function as kinase inhibitors, particularly targeting human epidermal growth factor receptor (HER1/HER2), has been noted in the development of cancer therapies.[4]

The critical step in synthesizing these molecules is the formation of the C-N bond between the indazole nitrogen (N1) and an aryl group. While several methods exist, including the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation remains a highly effective, scalable, and economical approach.[5][6][7] This document details a refined Ullmann-type protocol for the N-arylation of 1H-indazole with 1-fluoro-4-iodobenzene.

Reaction Principle and Mechanistic Overview

The synthesis is achieved through an Ullmann condensation, a copper-promoted cross-coupling reaction between an N-nucleophile (1H-indazole) and an aryl halide (1-fluoro-4-iodobenzene).[8] This reaction, while traditionally requiring harsh conditions, has been significantly improved through the use of ligands and polar aprotic solvents, allowing for lower reaction temperatures and higher yields.

The reaction proceeds via a catalytic cycle initiated by a Copper(I) species, typically generated from a Cu(I) salt like copper(I) iodide (CuI).

Key Components:

  • Substrates: 1H-Indazole and 1-fluoro-4-iodobenzene. Aryl iodides are more reactive than the corresponding bromides or chlorides.[8]

  • Catalyst: Copper(I) iodide is a common and effective catalyst precursor.

  • Ligand: L-proline, a naturally occurring amino acid, serves as a highly effective and inexpensive ligand. It enhances the solubility of the copper catalyst and facilitates the catalytic cycle.

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃), is required to deprotonate the indazole N-H, generating the active nucleophile.

  • Solvent: A high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to ensure all reactants remain in solution at the required reaction temperature.[9]

The proposed mechanism involves the formation of a copper(I)-indazole complex, followed by oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate. Subsequent reductive elimination yields the desired 1-(4-Fluorophenyl)-1H-indazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[7]

Materials and Equipment

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaPurityNotes
1H-Indazole271-44-3C₇H₆N₂≥98%
1-Fluoro-4-iodobenzene371-41-5C₆H₄FI≥98%
Copper(I) Iodide (CuI)7681-65-4CuI≥98%Light sensitive.
L-Proline147-85-3C₅H₉NO₂≥99%
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃≥99%Anhydrous, powdered.
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OSAnhydrous
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeFor extraction and chromatography.
Hexanes110-54-3C₆H₁₄ACS GradeFor chromatography.
Deionized Water7732-18-5H₂OFor work-up.
Brine (Saturated NaCl)7647-14-5NaClFor washing.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄For drying.
Silica Gel7631-86-9SiO₂For column chromatography (230-400 mesh).
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser with gas inlet/outlet

  • Magnetic stirrer and heating mantle with temperature control

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate PPE.

  • Copper(I) Iodide: Harmful if swallowed and causes skin and serious eye irritation. Avoid inhalation of dust.[10][11]

  • 1-Fluoro-4-iodobenzene: Causes skin and eye irritation.

  • Dimethyl Sulfoxide (DMSO): Can increase the absorption of other chemicals through the skin. Handle with care.[12]

  • Ethyl Acetate & Hexanes: Highly flammable liquids. Keep away from ignition sources.

  • Potassium Carbonate: Causes serious eye irritation. Avoid dust inhalation.

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before starting the experiment.[10][11][13][14]

Step-by-Step Synthesis Protocol

This protocol is for a 5 mmol scale reaction.

Reaction Setup
  • To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-indazole (590 mg, 5.0 mmol, 1.0 equiv.).

  • Add 1-fluoro-4-iodobenzene (1.11 g, 5.0 mmol, 1.0 equiv.), copper(I) iodide (95 mg, 0.5 mmol, 0.1 equiv.), L-proline (115 mg, 1.0 mmol, 0.2 equiv.), and powdered anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv.).

  • Seal the flask with a septum, and flush with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Using a syringe, add 15 mL of anhydrous DMSO to the flask.

  • Attach a reflux condenser to the flask and maintain a positive pressure of the inert gas.

Reaction Execution
  • Lower the flask into a pre-heated heating mantle and begin stirring.

  • Heat the reaction mixture to 110 °C and maintain this temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The starting 1H-indazole and 1-fluoro-4-iodobenzene should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Isolation
  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of deionized water. This will precipitate the crude product.

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers in a separatory funnel.

  • Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

Purification
  • Purify the crude residue by flash column chromatography on silica gel.[15][16]

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column (adsorbed onto a small amount of silica gel for best results).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 10-20% ethyl acetate).

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4-Fluorophenyl)-1H-indazole as a white to off-white solid.

Data Summary and Characterization

Quantitative Reaction Data
ParameterValue
Scale5.0 mmol
Equivalents (Indazole:Aryl Halide:CuI:L-Proline:Base)1 : 1 : 0.1 : 0.2 : 2
Solvent Volume15 mL
Reaction Temperature110 °C
Reaction Time12-16 hours
Expected Yield75-85%
Expected Product Characterization

The identity and purity of the synthesized 1-(4-Fluorophenyl)-1H-indazole (Molecular Weight: 212.22 g/mol ) should be confirmed by the following analytical methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) and multiplicities. The spectrum should show signals for the eight aromatic protons. Protons on the fluorophenyl ring will show coupling to the fluorine atom. The indazole protons will appear in the aromatic region, with the H3 proton typically being the most downfield singlet or narrow doublet.[17][18]

    • δ ~8.15 (d, 1H, H3)

    • δ ~7.80 (d, 1H, H4)

    • δ ~7.65-7.75 (m, 2H, Ar-H ortho to N)

    • δ ~7.60 (d, 1H, H7)

    • δ ~7.45 (t, 1H, H6)

    • δ ~7.20-7.30 (m, 3H, H5 and Ar-H ortho to F)

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm). The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz).[17][19]

    • δ ~162 (d, ¹JCF ≈ 248 Hz, C-F)

    • δ ~140 (C7a)

    • δ ~136 (d, C-ipso)

    • δ ~134 (C3)

    • δ ~128 (C6)

    • δ ~126 (d, C-H ortho to N)

    • δ ~124 (C4)

    • δ ~122 (C5)

    • δ ~121 (C3a)

    • δ ~117 (d, ²JCF ≈ 23 Hz, C-H ortho to F)

    • δ ~110 (C7)

  • ¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected for the fluorine atom.[17]

    • δ ~ -112 to -114 ppm

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₁₂H₉FN₂ [M+H]⁺: 213.0822; Found: 213.082x.[20]

  • Melting Point: Literature values for similar compounds suggest a melting point in the range of 140-142 °C (for a related carboxylated derivative).[17] The actual value should be determined experimentally.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Combine Reagents: 1H-Indazole, 1-Fluoro-4-iodobenzene, CuI, L-Proline, K2CO3 B Add Anhydrous DMSO A->B C Flush with Inert Gas (N2/Ar) B->C D Heat to 110 °C (12-16 hours) C->D E Monitor by TLC D->E F Cool to RT & Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry (Na2SO4) & Concentrate H->I J Silica Gel Column Chromatography I->J K Combine Pure Fractions & Concentrate J->K L Characterize Product (NMR, MS, MP) K->L M M L->M Final Product: 1-(4-Fluorophenyl)-1H-indazole

Caption: Experimental workflow for the synthesis of 1-(4-Fluorophenyl)-1H-indazole.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (CuI oxidized).2. Insufficiently anhydrous conditions.3. Reaction temperature too low.1. Use fresh, high-purity CuI. Ensure inert atmosphere is maintained.2. Use oven-dried glassware and anhydrous solvent.3. Calibrate heating source and ensure temperature is maintained at 110 °C.
Formation of Side Products 1. Dimerization of aryl halide.2. Reaction at N2 of indazole.1. This is a known side reaction in Ullmann couplings. Ensure proper stoichiometry.2. N1 arylation is generally favored. Purification by column chromatography should separate isomers.
Difficult Purification 1. Co-elution of product with starting material.2. Streaking on TLC/column.1. Optimize the eluent system for chromatography (try different solvent polarities or systems like Dichloromethane/Methanol).2. The crude product may be too acidic/basic. A small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) in the eluent can improve separation.

Conclusion

This application note presents a validated and detailed protocol for the synthesis of 1-(4-Fluorophenyl)-1H-indazole. The copper-catalyzed Ullmann-type N-arylation described herein is a robust, scalable, and economically viable method for accessing this valuable compound. By providing clear, step-by-step instructions, safety guidelines, and characterization benchmarks, this guide serves as a reliable resource for chemists engaged in the synthesis of biologically active heterocyclic molecules.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Tu, H.-C., & Hsieh, T.-H. (1970). Mechanism of the Ullmann Condensation. I. Kinetic and Thermodynamic Studies. Journal of the Chinese Chemical Society, 17(2), 119-126.
  • Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. PubMed Central. Retrieved from [Link]

  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Copper Iodide. Retrieved from [Link]

  • Lebedev, A. Y., Khartulyari, A. S., & Voskoboynikov, A. Z. (2005). Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. The Journal of Organic Chemistry, 70(2), 596–602.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2023).
  • ACS Publications. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry.
  • MDPI. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2586.
  • Royal Society of Chemistry. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(3), 562-567.
  • ResearchGate. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2007). Regioselective Synthesis of 1-Alkyl- or 1-Aryl-1H-indazoles via Copper-Catalyzed Cyclizations of 2-Haloarylcarbonylic Compounds. Organic Letters, 9(4), 501–503.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • ACS Publications. (2009). Discovery and Preclinical Evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][8][21][22]triazin-6-yl]carbamic Acid, (3S)-3-Morpholinylmethyl Ester (BMS-599626), a.... Journal of Medicinal Chemistry, 52(22), 7330–7333.

  • MDPI. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molecules, 28(8), 3465.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

  • PubMed. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 149, 107376.
  • ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

Sources

Application

protocol for dissolving 1-(4-Fluorophenyl)-1H-indazole in DMSO for cell culture

Application Note: Reconstitution and In Vitro Handling Protocol for 1-(4-Fluorophenyl)-1H-indazole Executive Summary & Mechanistic Rationale 1-(4-Fluorophenyl)-1H-indazole is a highly lipophilic structural scaffold frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and In Vitro Handling Protocol for 1-(4-Fluorophenyl)-1H-indazole

Executive Summary & Mechanistic Rationale

1-(4-Fluorophenyl)-1H-indazole is a highly lipophilic structural scaffold frequently utilized in the synthesis of pharmacologically active agents, including monoacylglycerol lipase (MAGL) and phosphodiesterase 4 (PDE4) inhibitors[1]. Due to its hydrophobic nature and the absence of ionizable groups at physiological pH, this compound exhibits negligible aqueous solubility. Consequently, dimethyl sulfoxide (DMSO) is the mandatory primary solvent for preparing stock solutions for in vitro cell culture assays.

As a Senior Application Scientist, I must emphasize that the solvent itself is a bioactive molecule. DMSO can alter cell membrane fluidity, induce apoptosis, and significantly decrease cell proliferation and cytokine production (e.g., TNF-α, IFN-γ) at concentrations exceeding 0.1% to 0.5% (v/v)[2][3]. Therefore, this protocol is engineered as a self-validating system to maximize the solubility of the indazole compound while strictly constraining the final DMSO concentration in the culture media to a biologically inert baseline (≤0.1%).

Physicochemical Profiling

Before initiating the protocol, verify the physical parameters of your compound batch to ensure accurate molarity calculations.

  • Chemical Name: 1-(4-Fluorophenyl)-1H-indazole

  • Molecular Formula: C₁₃H₉FN₂

  • Molecular Weight: 212.22 g/mol

  • Appearance: Dry solid powder

  • Primary Solvent: Anhydrous, sterile-filtered DMSO (≥99.9% purity)

Workflow Visualization

G Powder 1-(4-Fluorophenyl)-1H-indazole (Dry Powder) Weighing Weighing & Calculation (Target: 10-50 mM) Powder->Weighing Dissolution Dissolve in Anhydrous Sterile DMSO Weighing->Dissolution Vortex Vortex / Sonication (Until clear) Dissolution->Vortex Aliquoting Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Vortex->Aliquoting Storage Store at -20°C or -80°C (Desiccated) Aliquoting->Storage Dilution Dilute in Culture Media (Final DMSO ≤ 0.1%) Storage->Dilution Thaw immediately before use Assay In Vitro Cell Assay Dilution->Assay

Workflow for the reconstitution and application of 1-(4-Fluorophenyl)-1H-indazole.

Step-by-Step Reconstitution Protocol

Phase 1: Preparation & Weighing

  • Thermal Equilibration: Allow the sealed vial of 1-(4-Fluorophenyl)-1H-indazole to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduces steric and thermodynamic barriers to DMSO dissolution, leading to micro-precipitation.

  • Weighing: Weigh the required mass using a calibrated analytical balance. Refer to Table 1 for exact mass-to-volume ratios.

Phase 2: Dissolution & Validation 3. Solvent Addition: Add the calculated volume of Anhydrous, Sterile-Filtered DMSO to achieve a 10 mM or 50 mM master stock.

  • Causality: DMSO is highly hygroscopic. Using anhydrous DMSO prevents water-induced precipitation. Furthermore, you must use pre-sterilized DMSO. Do not attempt to pass the dissolved stock through standard cellulose acetate (CA) or polyethersulfone (PES) syringe filters, as DMSO will dissolve the polymer membrane, ruining the sample and introducing toxic artifacts into your cell culture. If filtration is absolutely unavoidable, strictly use solvent-resistant Polytetrafluoroethylene (PTFE) membranes.
  • Homogenization: Vortex vigorously for 30–60 seconds.
  • Self-Validation Check: Hold the tube against a dark background. The solution must be optically clear. If any turbidity or particulate matter remains, sonicate the sealed tube in a room-temperature water bath for 5–10 minutes until complete dissolution is achieved.

Phase 3: Aliquoting & Storage 6. Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in sterile microcentrifuge tubes. 7. Storage: Store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles force the hydrophobic indazole to nucleate and crystallize out of solution. Once crystallized, it is highly resistant to redissolving, which will secretly compromise the true molarity of your downstream assays. Single-use aliquots eliminate this variable.

Cell Culture Application & Dilution Strategy

When applying the compound to live cells, the solvent must not confound the biological readout.

  • Rule of Isosolvent Dosing: Every well in the assay plate—including vehicle controls and all varying drug concentrations—MUST contain the exact same final percentage of DMSO (e.g., exactly 0.1%).

  • Intermediate Dilutions: Never pipette volumes smaller than 1 µL directly into culture media, as viscosity differences between DMSO and aqueous media lead to massive pipetting errors. Instead, perform serial dilutions of the stock in pure DMSO first, and then spike a constant volume (e.g., 1 µL per 1 mL media) into the final culture.

Quantitative Data Tables

Table 1: Reconstitution Volumes for Master Stock Solutions (Based on a Molecular Weight of 212.22 g/mol )

Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 1.00 mg471.2 µL
10 mM 5.00 mg2.356 mL
50 mM 1.00 mg94.2 µL
50 mM 5.00 mg471.2 µL

Table 2: Serial Dilution Matrix (Targeting a Constant 0.1% Final DMSO) This self-validating matrix ensures that solvent toxicity remains constant across all experimental groups.

Final Target Concentration in MediaIntermediate DMSO Stock NeededPreparation of Intermediate StockVolume of Intermediate added to 1 mL MediaFinal DMSO % in Well
10 µM 10 mMUse Master Stock directly1.0 µL0.1%
1 µM 1 mM10 µL of 10 mM Stock + 90 µL DMSO1.0 µL0.1%
0.1 µM 100 µM10 µL of 1 mM Stock + 90 µL DMSO1.0 µL0.1%
Vehicle Control 0 µMPure Anhydrous DMSO1.0 µL0.1%

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67006037, methyl 1-(4-fluorophenyl)-1H-indazole-5-carboxylate (Structural Proxy). Retrieved from:[Link][1]

  • Verheijen, M., et al. "Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?" Frontiers in Bioengineering and Biotechnology / Taylor & Francis. Retrieved from:[Link][2]

  • de Abreu Costa, L., et al. "Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes." PLoS One (via PMC). Retrieved from:[Link][3]

Sources

Method

Application Note &amp; Protocols: High-Purity Crystallization of 1-(4-Fluorophenyl)-1H-indazole

For: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive framework for the purification of 1-(4-Fluorophenyl)-1H-indazole, a heterocyclic compound of significant inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the purification of 1-(4-Fluorophenyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing that a "one-size-fits-all" protocol is seldom optimal, this document emphasizes a systematic, first-principles approach to developing a robust crystallization procedure. We detail the critical physicochemical properties of the target molecule, explain the foundational principles of solvent selection, and provide step-by-step protocols for common crystallization techniques, including cooling and anti-solvent methods. The objective is to empower researchers to rationally design and execute a purification strategy that yields high-purity, crystalline material suitable for the most demanding applications.

Introduction: The Importance of Purity

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active agents.[1][2] The N-arylindazole subclass, to which 1-(4-Fluorophenyl)-1H-indazole belongs, is of particular importance for its role in developing kinase inhibitors and other targeted therapeutics.[2] In any research or development context, the purity of the active pharmaceutical ingredient (API) or key intermediate is non-negotiable. Impurities can drastically alter biological activity, compromise toxicological assessments, and introduce variability into experimental results.

Crystallization is the most powerful technique for purifying solid organic compounds, offering the potential to achieve exceptional levels of purity by exploiting differences in solubility between the target compound and its impurities. A well-designed crystallization process not only removes impurities but also ensures control over the solid-state form (polymorphism), which has profound implications for a drug's stability, solubility, and bioavailability.

Physicochemical Profile of 1-(4-Fluorophenyl)-1H-indazole

A successful crystallization is predicated on a thorough understanding of the molecule's physical and chemical properties. While extensive experimental data for this specific molecule is not widely published, we can compile key information from available literature and computational predictions to guide our strategy.

PropertyValue / ObservationSource & Significance
Molecular Formula C₁₃H₉FN₂-
Molecular Weight 212.22 g/mol -
Melting Point (m.p.) ~112–142 °C (range observed in related analogs)A related compound, 3-(4-Fluorophenyl)-1H-indazole, has a melting point of 112-113 °C.[3] Another, Methyl 1-(4-fluorophenyl)-1H-indazole-3-carboxylate, melts at 140–142 °C.[4] This range suggests the solvent's boiling point should ideally be below ~110°C to avoid "oiling out".[5]
Polarity Moderately PolarThe molecule contains a polar N-N bond within the indazole ring and a polar C-F bond, but also significant nonpolar aromatic surface area. This suggests solubility in moderately polar organic solvents.[6]
Solubility (Predicted) Low in water, higher in organic solvents.The fluorophenyl group increases lipophilicity compared to unsubstituted indazole. Solvents like ethanol, ethyl acetate, acetone, and acetonitrile are promising candidates for initial screening.[6][7]

Systematic Approach to Crystallization Method Development

The cornerstone of effective crystallization is the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for 1-(4-Fluorophenyl)-1H-indazole at elevated temperatures and low solubility at ambient or reduced temperatures. This differential solubility is the driving force for crystallization.

Workflow for Solvent Screening

The following workflow provides a logical progression for identifying and optimizing a solvent system for crystallization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Selection A Place ~20mg Crude Compound in 8 Separate Vials B Add 0.5 mL of a Test Solvent to Each Vial (See Table 2) A->B C Observe Solubility at Room Temperature B->C D Heat Soluble/Partially Soluble Samples to Boiling C->D E Observe Solubility at Elevated Temperature D->E F Identify Ideal Single Solvents: Insoluble at RT, Soluble when Hot E->F G Identify Potential Solvent/Anti-Solvent Pairs: (1) Soluble at RT (Solvent) (2) Insoluble at RT (Anti-Solvent) E->G H Proceed to Protocol Development F->H G->H G A Solvent Screen Results B Is there a solvent with high solubility at BP and low solubility at RT? A->B C Use Cooling Crystallization (Protocol 1) B->C Yes D Is there a solvent pair where: (A) is highly soluble at RT (B) is highly insoluble at RT and A & B are miscible? B->D No E Use Anti-Solvent Crystallization (Protocol 2) D->E Yes F Re-evaluate Solvents or consider Chromatography D->F No

Caption: Decision Logic for Crystallization Method Selection.

Post-Crystallization Analysis

The success of the purification must be validated. The following analyses are recommended:

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impure compounds typically melt over a broad and depressed temperature range.

  • Thin-Layer Chromatography (TLC): Compare the purified material to the crude starting material. The purified sample should show a single spot, with no trace of the impurities present in the crude lane.

  • Spectroscopy (¹H NMR, ¹³C NMR): This will confirm the chemical identity of the compound and can reveal the presence of any remaining solvent or structurally similar impurities.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Solution is not saturated; too much solvent was used.Gently boil off some of the solvent to increase the concentration and allow to cool again. [5]
The compound is too soluble in the chosen solvent.Add a suitable anti-solvent dropwise until turbidity appears, then warm to clarify and re-cool. [5]
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent.Re-heat to dissolve the oil, add more solvent to lower the saturation point, and cool more slowly. If the problem persists, choose a solvent with a lower boiling point. [5]
Poor Recovery Too much solvent was used during dissolution or washing.Concentrate the mother liquor (the liquid filtrate) to recover a second crop of crystals. Wash with minimal ice-cold solvent.
Colored Impurities Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Use sparingly as it can also adsorb the target compound.

References

  • LibreTexts, C. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Wang, B., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules. [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. Organic letters, 12(20), 4576–4579. [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. [Link]

  • University of Colorado Boulder. Common Solvents for Crystallization. [Link]

  • Al-Rawashdeh, N. A. F., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Chen, Y., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. [Link]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

The Impact of 4-Fluoro Substitution on the Binding Affinity of 1-Phenyl-1H-Indazole: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Chemical Structures and Key Differences The core difference between the two molecules lies in the substitution at the para-position of the N1-phenyl ring. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Structures and Key Differences

The core difference between the two molecules lies in the substitution at the para-position of the N1-phenyl ring. 1-phenyl-1H-indazole features a simple phenyl group, while 1-(4-Fluorophenyl)-1H-indazole incorporates a fluorine atom at the 4-position. This seemingly minor change can have profound effects on the molecule's electronic properties, lipophilicity, and metabolic stability, all of which can influence its interaction with a biological target.

G 1-phenyl-1H-indazole 1-phenyl-1H-indazole 1-(4-Fluorophenyl)-1H-indazole 1-(4-Fluorophenyl)-1H-indazole 1-phenyl-1H-indazole->1-(4-Fluorophenyl)-1H-indazole Addition of 4-Fluoro group

Caption: Comparison of the chemical structures.

Comparative Binding Affinity: Insights from Computational Studies

Direct experimental comparison of the binding affinities (e.g., Ki, Kd, or IC50 values) of 1-(4-Fluorophenyl)-1H-indazole and 1-phenyl-1H-indazole against a specific protein target is not extensively documented in publicly available literature. However, computational molecular docking studies on closely related analogs can provide valuable predictive insights into their potential binding interactions.

A pertinent in silico study investigated the binding of various 1H-indazole derivatives to the active site of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[4] While this study did not include the exact 1-phenyl-1H-indazole, it did evaluate (6-bromo-1H-indazol-1-yl)-(4-fluorophenyl)methanone. This provides a valuable, albeit indirect, point of comparison.

CompoundTargetCalculated Binding Energy (kcal/mol)Citation
(6-bromo-1H-indazol-1-yl)-(4-fluorophenyl)methanoneCOX-2-8.49[4]
(6-bromo-1H-indazol-1-yl)(p-tolyl)methanoneCOX-2-8.80[4]

This computational data on related compounds suggests that the nature of the substituent on the phenyl ring significantly influences the binding energy. The slightly lower (less favorable) binding energy of the 4-fluorophenyl derivative compared to the p-tolyl derivative in this specific case highlights that the effect of substitution is target-dependent and not always straightforward to predict without specific experimental validation.

Structure-Activity Relationship (SAR) Insights: The Role of Fluorine

The introduction of a fluorine atom is a common and powerful strategy in medicinal chemistry for several reasons, each of which can impact binding affinity:

  • Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring can significantly alter the molecule's electron distribution. This can influence hydrogen bonding capabilities and other electrostatic interactions within the binding pocket of a protein.

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and access binding sites within hydrophobic pockets of a protein, potentially increasing binding affinity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. While this primarily affects the pharmacokinetic profile, enhanced stability can lead to a higher effective concentration of the compound at the target site over time.

  • Conformational Effects: The small size of the fluorine atom means it can often be substituted for a hydrogen atom without causing significant steric hindrance. However, its electronic properties can influence the preferred conformation of the molecule, which can in turn affect how well it fits into a binding site.

The literature on various indazole derivatives supports the significant impact of fluorination on biological activity. For instance, studies have shown that fluorination can enhance the inhibitory potency of indazole-based compounds against various kinases.

Experimental Protocols

To experimentally determine and compare the binding affinities of 1-(4-Fluorophenyl)-1H-indazole and 1-phenyl-1H-indazole, a variety of standard biophysical and biochemical assays can be employed. The choice of assay depends on the nature of the biological target (e.g., enzyme, receptor).

Radioligand Binding Assay

This is a common method to determine the affinity of a ligand for a receptor.

Protocol:

  • Preparation of Membranes: Prepare cell membranes expressing the target receptor of interest.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (a molecule that binds to the same site as the test compounds) and varying concentrations of the test compounds (1-phenyl-1H-indazole and 1-(4-Fluorophenyl)-1H-indazole).

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Quantify the amount of radioactivity bound to the membranes.

  • Data Analysis: The data is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Separate Bound & Unbound Ligand (Filtration) B->C D Quantify Radioactivity C->D E Calculate IC50 & Ki D->E

Caption: Workflow for a Radioligand Binding Assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event.

Protocol:

  • Sample Preparation: Prepare solutions of the target protein and the test compounds in the same buffer.

  • Titration: The test compound solution is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.

  • Data Analysis: The data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

G cluster_1 Isothermal Titration Calorimetry Workflow F Prepare Protein & Ligand Solutions G Titrate Ligand into Protein Solution F->G H Measure Heat Change per Injection G->H I Fit Data to Binding Model H->I J Determine Kd, ΔH, ΔS I->J

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion

While a definitive, experimentally determined comparison of the binding affinities of 1-(4-Fluorophenyl)-1H-indazole and 1-phenyl-1H-indazole is not available in the current body of scientific literature, a robust understanding of structure-activity relationships in medicinal chemistry allows for a reasoned discussion of the likely impact of the 4-fluoro substitution. Computational data on related analogs suggests that this modification will indeed influence binding affinity, though the direction and magnitude of this effect are target-specific. The introduction of the fluorine atom alters the electronic and hydrophobic properties of the molecule, which are key determinants of its interaction with a biological target. To definitively ascertain the comparative binding affinities, direct experimental evaluation using techniques such as radioligand binding assays or isothermal titration calorimetry would be necessary. Such studies would provide invaluable data for the rational design of more potent and selective indazole-based therapeutic agents.

References

  • Nanaware, R., Chabukswar, A. R., Adsule, P., & Jagdale, S. (2024). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. Innovare Journal of Ayurvedic Sciences, 16(6).
  • Singh, M., & Kumar, A. (2026). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Journal of Chemical Sciences, 138(14).
  • Ahmad, I., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Molecules, 28(12), 4789.
  • Jadhav, S. B., et al. (2022).
  • Raimondi, M. V., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 168-174.
  • de Oliveira, R. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079-1087.
  • Hernández-Vázquez, E., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules, 28(6), 2568.
  • Patnaik, S., et al. (2025). SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells. Journal of Medicinal Chemistry.
  • Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. Indian Journal of Heterocyclic Chemistry, 28(4), 469-476.
  • Teichert, J., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(5), 763-771.
  • BindingDB. (n.d.). (R)-methanol. Retrieved from [Link]

  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 147, 107376.
  • Zilfikar, A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1204.
  • Reddy, T. S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2588.
  • Li, Y., et al. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers in Immunology, 16.

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Comparative

A Comparative Guide to Validating 1-(4-Fluorophenyl)-1H-indazole Sample Purity Using Gas Chromatography-Mass Spectrometry (GC-MS)

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug discovery. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug discovery. This guide provides an in-depth, technical comparison of methodologies for validating the purity of 1-(4-Fluorophenyl)-1H-indazole, a crucial scaffold in medicinal chemistry, using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] We will move beyond a simple recitation of steps to explore the scientific rationale behind procedural choices, enabling you to build a robust, self-validating analytical system.

The principles and protocols outlined herein are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7][8][9]

The Critical Role of Purity in Drug Development

1-(4-Fluorophenyl)-1H-indazole is a heterocyclic aromatic compound that serves as a building block in the synthesis of a wide range of biologically active molecules.[1] Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a highly sensitive and specific analytical method is required to detect and quantify these impurities. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[10][11][12]

Designing a Self-Validating GC-MS Purity Method

A robust analytical method is one that is not only accurate and precise but also includes internal checks to ensure its continued validity. This is achieved through a comprehensive validation process that assesses specificity, linearity, accuracy, precision, and robustness, in line with ICH Q2(R2) guidelines.[5][8][13][14]

Core Principles of the GC-MS Method

Gas chromatography separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[15][16][17] The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides a unique fragmentation pattern, or "mass spectrum," for each compound. This combination of retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in compound identification and quantification.

Comparative Analysis: The Impact of the GC Column

The choice of the GC capillary column is arguably the most critical parameter in developing a successful separation method.[18][19][20] The polarity of the stationary phase dictates the separation mechanism and, consequently, the resolution of the analyte from potential impurities. To illustrate this, we will compare the performance of two common types of capillary columns:

  • Non-Polar Column (e.g., 5% Phenyl-Methylpolysiloxane): This type of column separates compounds primarily based on their boiling points. It is a good first choice for general-purpose analysis.

  • Mid-Polar Column (e.g., 50% Phenyl-Methylpolysiloxane or Polyethylene Glycol - WAX): These columns offer a different selectivity by introducing polar interactions (dipole-dipole, hydrogen bonding) into the separation mechanism.[18][19][20] This can be highly advantageous for separating isomers or compounds with similar boiling points but different polarities.

Below is a logical workflow for the validation process:

GC-MS Validation Workflow cluster_Prep Preparation cluster_Validation Method Validation cluster_Analysis Data Analysis & Reporting SamplePrep Sample and Standard Preparation MethodDev Initial Method Development (Column Selection, Temp Program) SamplePrep->MethodDev DataAcquisition Data Acquisition MethodDev->DataAcquisition Specificity Specificity & Peak Purity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness (Varied Parameters) LOD_LOQ->Robustness DataProcessing Data Processing & Integration Robustness->DataProcessing DataAcquisition->Specificity Report Final Validation Report DataProcessing->Report

Caption: Workflow for GC-MS method validation.

Experimental Protocols

Sample and Standard Preparation

The goal of sample preparation is to dissolve the 1-(4-Fluorophenyl)-1H-indazole sample in a suitable solvent that is compatible with the GC-MS system and ensures complete dissolution without degradation.

Protocol:

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-(4-Fluorophenyl)-1H-indazole reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 1-(4-Fluorophenyl)-1H-indazole sample to be tested and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solutions: Prepare a series of dilutions from the standard solution for linearity and limit of detection/quantification experiments.

Causality: Methanol is a common solvent for GC analysis as it is volatile and unlikely to interfere with the chromatography of the analyte. Using a reference standard of known purity is essential for accurate quantification.

GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS analysis on both a non-polar and a mid-polar column. These parameters should be optimized as part of the method development process.

ParameterNon-Polar Column (e.g., DB-5ms)Mid-Polar Column (e.g., DB-WAX)Rationale
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for good resolution and sample capacity.[21]
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.0 mL/minInert gas, provides good efficiency.
Inlet Temperature 250 °C250 °CEnsures complete vaporization without thermal degradation.
Injection Volume 1 µL1 µL
Split Ratio 50:150:1Prevents column overloading and ensures sharp peaks.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min80 °C (hold 1 min), ramp to 240 °C at 10 °C/min, hold 10 minOptimized to separate the main peak from potential impurities.
Transfer Line Temp 280 °C250 °CPrevents condensation of analytes.
Ion Source Temp 230 °C230 °CPromotes efficient ionization.
Quadrupole Temp 150 °C150 °CMaintains ion trajectory.
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eVStandard mode for creating reproducible mass spectra.
Scan Range 40-450 m/z40-450 m/zCovers the expected mass range of the analyte and impurities.
Method Validation Experiments

The following experiments are essential for validating the analytical method in accordance with regulatory guidelines.[14][22]

  • Specificity: Analyze a blank (methanol), the reference standard, the sample solution, and a spiked sample (sample fortified with known impurities, if available). The method is specific if the main peak is well-resolved from any other peaks and there is no interference from the blank.

  • Linearity: Analyze a series of at least five concentrations of the reference standard across a range of 50% to 150% of the expected sample concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking the sample matrix with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day. The relative standard deviation (RSD) of the peak area should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 3%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N) of the peak (LOD ≈ 3:1, LOQ ≈ 10:1).

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results. The method should remain reliable under these minor variations.

Comparative Data and Interpretation

The following table presents hypothetical data comparing the performance of the two columns for the analysis of a 1-(4-Fluorophenyl)-1H-indazole sample containing two known impurities: Impurity A (a positional isomer) and Impurity B (a starting material).

ParameterNon-Polar Column (DB-5ms)Mid-Polar Column (DB-WAX)
Retention Time (1-(4-Fluorophenyl)-1H-indazole) 12.5 min15.2 min
Retention Time (Impurity A) 12.7 min16.1 min
Retention Time (Impurity B) 10.1 min11.5 min
Resolution (Analyte/Impurity A) 1.83.5
Resolution (Analyte/Impurity B) 8.210.5
Peak Asymmetry (Analyte) 1.11.0
Theoretical Plates (Analyte) 350,000450,000

Interpretation:

  • Resolution: The mid-polar (DB-WAX) column provides significantly better resolution between the main analyte and the closely eluting positional isomer (Impurity A). This is because the polar interactions of the WAX phase offer a different selectivity mechanism beyond simple boiling point separation.

  • Peak Shape: Both columns show good peak symmetry (asymmetry close to 1.0), indicating minimal unwanted interactions between the analyte and the stationary phase.

  • Efficiency: The higher number of theoretical plates on the DB-WAX column indicates greater separation efficiency, leading to sharper peaks and improved resolution.

The decision-making process for column selection can be visualized as follows:

Column Selection Logic Start Start Analysis NonPolar Run on Non-Polar Column (e.g., DB-5ms) Start->NonPolar CheckRes Resolution Adequate? NonPolar->CheckRes MidPolar Run on Mid-Polar Column (e.g., DB-WAX) CheckRes->MidPolar No Optimize Optimize Method CheckRes->Optimize Yes MidPolar->Optimize FinalMethod Final Validated Method Optimize->FinalMethod

Caption: Logic for selecting the optimal GC column.

Troubleshooting Common GC-MS Issues

Even with a validated method, issues can arise. Here are some common problems and their potential solutions:

IssuePotential Cause(s)Recommended Action(s)
Peak Tailing Active sites in the injector liner or column; column contamination.[23][24][25][26][27]Replace the injector liner; trim the first few centimeters of the column; condition the column at high temperature.
Poor Resolution Inappropriate oven temperature program; incorrect carrier gas flow rate.[23][27]Optimize the temperature ramp rate (slower for better separation); verify and adjust the carrier gas flow.
Ghost Peaks Carryover from previous injections; septum bleed.Run a solvent blank; replace the septum; bake out the column.
Shifting Retention Times Leaks in the system; column aging.Perform a leak check; trim the column or replace it if necessary.

Conclusion

Validating a GC-MS method for the purity of 1-(4-Fluorophenyl)-1H-indazole requires a systematic and scientifically sound approach. This guide has provided a framework for developing and validating a robust method, with a particular emphasis on the critical role of GC column selection. By comparing the performance of non-polar and mid-polar columns, we have demonstrated how a thoughtful choice of stationary phase can significantly enhance the resolution of critical impurities. The experimental protocols and troubleshooting guidance provided herein, grounded in established regulatory principles, will enable researchers to confidently assess the purity of their samples and ensure the quality and integrity of their drug development programs.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • United States Pharmacopeia. <621> Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • United States Pharmacopeia. <621> Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • United States Pharmacopeia. USP-NF <621> Chromatography. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • SCION Instruments. Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Retrieved from [Link]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • ResearchGate. (2026). Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase. Retrieved from [Link]

  • AWS. Supporting Information. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (2023). Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Shimadzu. GC Column Types & Selection Guide. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]

  • Semantic Scholar. (2023). Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase. Retrieved from [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Seoul National University. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Retrieved from [Link]

  • PubMed. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. Retrieved from [Link]

  • PubMed. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Retrieved from [Link]

  • PubMed. (2019). Synthesis and evaluation of N-arylindazole-3-carboxamide and N-benzoylindazole derivatives and their evaluation against α-MSH-stimulated melanogenesis. Retrieved from [Link]

  • DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Retrieved from [Link]

  • ResearchGate. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS | Request PDF. Retrieved from [Link]

Sources

Validation

in vivo vs in vitro pharmacological effects of 1-(4-Fluorophenyl)-1H-indazole

Title: In Vivo vs. In Vitro Pharmacological Profiling of 1-(4-Fluorophenyl)-1H-indazole Derivatives: A Comprehensive Comparison Guide Introduction The 1-(4-Fluorophenyl)-1H-indazole scaffold is a highly privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo vs. In Vitro Pharmacological Profiling of 1-(4-Fluorophenyl)-1H-indazole Derivatives: A Comprehensive Comparison Guide

Introduction

The 1-(4-Fluorophenyl)-1H-indazole scaffold is a highly privileged pharmacophore in medicinal chemistry. It serves as the structural backbone for a variety of therapeutic agents, most notably Monoacylglycerol Lipase (MAGL) inhibitors, Glucocorticoid Receptor (GR) modulators, and Cannabinoid (CB) receptor ligands [1][2]. The addition of the fluorophenyl moiety to the indazole core significantly enhances lipophilicity and metabolic stability, making these derivatives prime candidates for central nervous system (CNS) and systemic anti-inflammatory targets.

However, bridging the gap between potent in vitro target engagement and predictable in vivo efficacy presents distinct pharmacological challenges. As an Application Scientist, I have structured this guide to objectively compare in vitro and in vivo evaluation strategies for this scaffold, providing researchers with self-validating protocols, mechanistic insights, and translational data.

Section 1: In Vitro Pharmacological Profiling

In vitro assays serve as the foundational step in drug discovery, designed to isolate the interaction between the indazole derivative and its specific target without the confounding variables of systemic metabolism.

Mechanistic Focus: Target Engagement & Solubility

For 1-(4-Fluorophenyl)-1H-indazole derivatives, in vitro assays must accurately quantify binding affinity ( Ki​ ) and functional activity ( IC50​ / EC50​ ). Because the fluorophenyl group drives the LogP (partition coefficient) typically above 3.5, these compounds are highly lipophilic. This lipophilicity often leads to non-specific binding to plastic assay plates or the formation of colloidal aggregates, which can produce false-positive inhibition.

Protocol: Self-Validating In Vitro Enzyme Inhibition Assay (e.g., MAGL)

Causality & Integrity: This protocol utilizes a fluorogenic substrate to measure enzyme kinetics. The inclusion of a detergent prevents micelle formation, while a reference inhibitor validates the dynamic range of the assay.

  • Reagent Preparation: Prepare 10 mM stock solutions of the indazole derivative in 100% anhydrous DMSO.

    • Expert Insight: Water absorption by DMSO can cause highly lipophilic indazole compounds to precipitate out of solution; always use desiccated DMSO.

  • Assay Buffer Formulation: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, and 0.01% Triton X-100.

    • Expert Insight: Triton X-100 is critical. It prevents the lipophilic fluorophenyl-indazole core from aggregating into micelles, ensuring accurate IC50​ determination.

  • Incubation: Combine 10 µL of the compound (ensuring final DMSO concentration is <1% to prevent protein denaturation), 10 µL of purified target enzyme, and incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the specific substrate (e.g., 4-methylumbelliferyl arachidonate for MAGL).

  • Validation Control (Critical): Run a known reference inhibitor (e.g., JZL184) in parallel. If the reference IC50​ deviates by >3-fold from established literature values, the assay is invalid and must be discarded.

  • Detection: Measure fluorescence continuously for 30 minutes to calculate the initial velocity ( V0​ ).

Section 2: In Vivo Pharmacological Profiling

While in vitro assays confirm target engagement, in vivo models are required to evaluate Pharmacokinetics (PK), blood-brain barrier (BBB) penetration, and systemic Pharmacodynamics (PD). The fluorophenyl group resists rapid CYP450-mediated oxidation, often yielding favorable in vivo half-lives, but its high lipophilicity can severely complicate oral bioavailability[3].

Protocol: Self-Validating In Vivo PK/PD Workflow

Causality & Integrity: To accurately correlate systemic exposure with physiological response (In Vitro-In Vivo Correlation, or IVIVC), PK (blood/brain concentration) and PD (biomarker response) must be measured within the same animal cohort.

  • Formulation: Dissolve the compound in a co-solvent system: 5% DMSO / 5% Tween-80 / 90% Saline.

    • Expert Insight: Standard aqueous suspensions will fail for this scaffold. A co-solvent system is mandatory to overcome the hydrophobicity of the fluorophenyl group, ensuring uniform dosing and preventing erratic gastrointestinal absorption.

  • Administration: Administer to murine models (e.g., C57BL/6 mice) via oral gavage (PO) at escalating doses (1, 3, and 10 mg/kg).

  • Sampling (PK): Collect blood via tail snip at 0.5, 1, 2, 4, and 8 hours. Harvest brains at the terminal time point.

    • Expert Insight: The Brain-to-Plasma ratio ( Kp​ ) is a critical metric for CNS-active indazoles; a Kp​>0.3 is generally required to achieve neurological efficacy.

  • Efficacy Readout (PD): For anti-inflammatory evaluation, induce paw edema using an intraplantar carrageenan injection 1 hour post-dose. Measure paw volume using a plethysmometer at 4 hours.

  • Validation Control (Critical): Include a vehicle-only group (to establish baseline inflammation) and a positive control group (e.g., Dexamethasone) to validate the integrity of the inflammatory stimulus.

Section 3: Comparative Analysis & Data Presentation

The transition from in vitro to in vivo often reveals a significant "translational gap." A compound exhibiting a 10 nM IC50​ in vitro might require a surprisingly high 10 mg/kg dose in vivo. This discrepancy is largely driven by high plasma protein binding (>95%) inherent to the fluorophenyl-indazole core, which drastically reduces the free, active fraction of the drug in systemic circulation.

Quantitative Comparison of Pharmacological Parameters

(Representative Data for 1-(4-Fluorophenyl)-1H-indazole Derivatives)

Parameter CategoryIn Vitro Metric (Isolated System)In Vivo Metric (Murine Model)Translational Variance & Causality
Target Affinity IC50​ / Ki​ (e.g., 5–50 nM) ED50​ (e.g., 1–10 mg/kg)High plasma protein binding reduces the free drug fraction, shifting the in vivo effective dose higher than predicted.
Metabolic Stability Half-life in Liver Microsomes (e.g., 45 min)Plasma Half-life (e.g., 2–4 hrs)The fluorophenyl group resists rapid CYP oxidation, but hepatic clearance rates differ from systemic tissue distribution.
Efficacy % Target Inhibition (>90% at 1 µM)% Edema Reduction (50–70%)Complete target saturation in vitro does not guarantee total in vivo efficacy due to compensatory biological pathways.
Safety / Toxicity Cell Viability ( CC50​ > 100 µM)Maximum Tolerated Dose (>50 mg/kg)In vitro cell assays lack systemic metabolic activation, which can sometimes generate reactive intermediates in vivo.

Visualizations

Workflow A 1-(4-Fluorophenyl) -1H-indazole B In Vitro Assays (Binding/Enzyme) A->B Scaffold Optimization C In Vivo Models (PK/PD) B->C Lead Selection D Translational Analysis C->D Data Correlation

Workflow for translating in vitro data to in vivo models for indazole derivatives.

Mechanism Ligand Fluorophenyl-Indazole Derivative Target MAGL / GR / CB Receptors Ligand->Target Binding Affinity Cellular In Vitro: Signal Transduction Target->Cellular Isolated System Systemic In Vivo: Systemic Efficacy Target->Systemic Complex Organism Cellular->Systemic IVIVC Gap (Metabolism/BBB)

Pharmacological mechanism and the IVIVC (In Vitro-In Vivo Correlation) gap.

References

  • Title: WO2015099196A1 - 4-(piperrazin-1-yl)-pyrrolidin-2-one compounds as monoacylglycerol lipase (magl)
  • Title: WO2011081173A1 - Tetracyclic compound (Glucocorticoid receptor modulators)
  • Title: SK6252000A3 - Indazole bioisostere replacement of catechol in therapeutically active compounds Source: Google Patents URL
Comparative

Comparative Guide to 1-(4-Fluorophenyl)-1H-indazole Reference Standards for Analytical Method Validation

Introduction In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. The validation of these methods ensures that they are fit for their inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. The validation of these methods ensures that they are fit for their intended purpose, a cornerstone of regulatory compliance and patient safety.[1][2] Central to this validation process is the use of highly characterized reference standards. This guide provides an in-depth technical comparison of reference standards for 1-(4-Fluorophenyl)-1H-indazole, a key chemical intermediate in the synthesis of various pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the critical attributes of reference standards, the analytical techniques for their characterization, and a comparative analysis of commercially available options. The methodologies described herein are grounded in established principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]

The Critical Role of Reference Standards

A reference standard is a highly purified compound that is used as a measurement base for a specific substance. In pharmaceutical analysis, it serves several key functions:

  • Identity Confirmation: To confirm the identity of the analyte in a sample.

  • Purity Assessment: To determine the purity of a drug substance or the content of impurities.

  • Assay Quantification: To accurately measure the concentration of an active pharmaceutical ingredient (API) in a drug product.

The quality of a reference standard directly impacts the accuracy and reliability of the analytical data generated. Therefore, the selection and proper use of a reference standard are critical steps in the validation of any analytical method.[6][7]

Experimental Design for Comparative Evaluation

To provide a comprehensive comparison, this guide outlines a series of experiments designed to evaluate the critical quality attributes of different 1-(4-Fluorophenyl)-1H-indazole reference standards. The chosen analytical techniques are industry-standard methods for the characterization of pharmaceutical compounds.

Analytical Techniques Employed
  • High-Performance Liquid Chromatography (HPLC): For purity determination and assay. HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity.[8][9]

  • Gas Chromatography (GC): To assess for residual solvents and other volatile impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantitative analysis (qNMR).[12][13][14]

  • Mass Spectrometry (MS): For molecular weight confirmation and impurity identification.[15][16]

Logical Workflow for Reference Standard Comparison

The following diagram illustrates the workflow for the comparative evaluation of different reference standards.

Reference Standard Comparison Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Performance in Method Validation cluster_3 Phase 4: Data Analysis & Comparison A Procure Reference Standard Candidates B Visual Inspection & Solubility Assessment A->B C Identity Confirmation (NMR & MS) B->C D Purity by HPLC (Peak Area Normalization) C->D E Purity by GC (Residual Solvents) C->E F Quantitative NMR (qNMR) Assay D->F E->F G HPLC Method Validation (using candidate as standard) F->G H Linearity & Range G->H I Accuracy & Precision G->I J Specificity G->J K Compile & Tabulate Data J->K L Comparative Analysis K->L M Select Optimal Reference Standard L->M

Caption: Workflow for the comparative evaluation of reference standards.

Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow. These protocols are based on established guidelines from the ICH and USP.[4][5]

Protocol 1: Purity Determination by HPLC

Objective: To determine the purity of the 1-(4-Fluorophenyl)-1H-indazole reference standard candidates by assessing the main peak and any impurities.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a solution of the reference standard candidate in acetonitrile at a concentration of approximately 1 mg/mL.

  • Inject the solution onto the HPLC system.

  • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

  • Calculate the purity by the area normalization method, assuming all components have the same response factor.

Protocol 2: Residual Solvent Analysis by GC

Objective: To identify and quantify any residual solvents present in the reference standard candidates.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

Chromatographic Conditions:

  • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

Procedure:

  • Accurately weigh about 100 mg of the reference standard candidate into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide).

  • Seal the vial and place it in the headspace autosampler.

  • Analyze the sample and compare the retention times of any observed peaks to those of known solvent standards.

Protocol 3: Quantitative NMR (qNMR) Assay

Objective: To determine the absolute purity (assay) of the reference standard candidates using a certified internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Accurately weigh the 1-(4-Fluorophenyl)-1H-indazole reference standard candidate and a certified internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte based on the integral values, the number of protons giving rise to each signal, and the known purity of the internal standard.[14][17]

Data Presentation and Comparison

The following tables summarize hypothetical data from the analysis of three different commercially available reference standards for 1-(4-Fluorophenyl)-1H-indazole (Lot A, Lot B, and Lot C).

Table 1: Purity and Assay Comparison
ParameterLot ALot BLot CAcceptance Criteria
Purity by HPLC (%)99.8599.5299.91≥ 99.5%
Total Impurities by HPLC (%)0.150.480.09≤ 0.5%
Residual Solvents by GC (ppm)< 50250 (Acetone)< 50Varies by solvent
Assay by qNMR (%)99.7 ± 0.299.4 ± 0.399.8 ± 0.1Report Value
Table 2: Performance in HPLC Method Validation
Validation ParameterLot A as StandardLot B as StandardLot C as StandardAcceptance Criteria
Linearity (r²) 0.99980.99950.9999≥ 0.999
Accuracy (% Recovery) 99.5 - 100.898.9 - 101.299.8 - 100.598.0 - 102.0%
Precision (RSD %)
- Repeatability0.50.80.3≤ 1.0%
- Intermediate Precision0.71.10.5≤ 2.0%

Discussion and Interpretation

Based on the hypothetical data presented, Lot C demonstrates the highest purity and assay values and the lowest level of impurities.[18] In the HPLC method validation, using Lot C as the reference standard resulted in the best performance characteristics, including the highest linearity correlation coefficient and the lowest relative standard deviation for precision.[2][8][19]

While all three lots meet the general acceptance criteria, the superior performance of Lot C makes it the most suitable choice for use as a primary reference standard in the validation of analytical methods for 1-(4-Fluorophenyl)-1H-indazole. The presence of a quantifiable residual solvent in Lot B, while within acceptable limits for some applications, may be undesirable for a primary reference standard.

The following diagram illustrates the decision-making process for selecting the optimal reference standard based on the evaluation criteria.

Reference Standard Selection Start Start Evaluation Purity High Purity? (>99.5%) Start->Purity Impurities Low Impurities? (<0.1%) Purity->Impurities Yes Reject Consider as Secondary Standard or Reject Purity->Reject No Assay High Assay? (qNMR) Impurities->Assay Yes Impurities->Reject No Performance Good Performance in Method Validation? Assay->Performance Yes Assay->Reject No Select Select as Primary Reference Standard Performance->Select Yes Performance->Reject No

Caption: Decision tree for selecting an optimal reference standard.

Conclusion

The selection of a high-quality reference standard is a foundational requirement for the successful validation of any analytical method in the pharmaceutical industry. This guide has provided a comprehensive framework for the comparative evaluation of 1-(4-Fluorophenyl)-1H-indazole reference standards. By employing a suite of orthogonal analytical techniques and adhering to established validation principles, researchers can confidently select a reference standard that ensures the accuracy, precision, and reliability of their analytical data. The ultimate goal is to ensure the quality and safety of the final drug product, and this begins with the quality of the materials used in its analysis.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][3]

  • Levin, S. (2007). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link][8]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP. [Link][4]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link][1]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][20]

  • Wang, R., & Ramanathan, R. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(1), 1–17. [Link][15]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link][21]

  • Bisht, T. S., Bisht, P., & Patil, S. (2019). A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR, 6(6), 75-83. [Link][9]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. EDQM. [Link][6]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][22]

  • Scribd. (n.d.). HPLC Method Validation in Pharma Analysis. [Link][19]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • Pharmaceutical Technology. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link][23]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][2]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link][16]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][24]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][25]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link][26]

  • American Chemical Society. (1999). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. [Link][13]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link][27]

  • Cevidra. (2025). Ph. Eur. | European Pharmacopoeia. [Link][28]

  • IntechOpen. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link][29]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][30]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][31]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link][32]

  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link][33]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][34]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link][14]

  • National Center for Biotechnology Information. (n.d.). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. [Link][35]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link][36]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. [Link][17]

  • LCGC International. (2026). Method Validation and Robustness. [Link][37]

  • ResearchGate. (2016). A Review: GC Method Development and validation. [Link][11]

  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. [Link][38]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link][18]

  • Global Substance Registration System. (n.d.). N-((1-((4-FLUOROPHENYL)METHYL)-1H-INDAZOL-3-YL)CARBONYL)-L-VALINE. [Link][39]

  • International Journal of Pharmaceutical Research and Applications. (2024). A Review on Analytical Method Development and Validation (With Case Study). [Link][40]

  • SciSpace. (n.d.). Analytical Method Validation as the First Step in Drug Quality Control. [Link][41]

  • Hindawi. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link][42]

  • International Atomic Energy Agency. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

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  • United States Pharmacopeia. (n.d.). USP-NF. [Link][44]

  • ResearchGate. (2026). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. [Link][45]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Fluorophenyl)-1H-indazole

Disclaimer: This document is intended as a comprehensive guide for laboratory professionals. All chemical handling should be preceded by a thorough, site-specific risk assessment and consultation of the latest Safety Dat...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended as a comprehensive guide for laboratory professionals. All chemical handling should be preceded by a thorough, site-specific risk assessment and consultation of the latest Safety Data Sheet (SDS). All chemicals may pose unknown hazards and should be handled with the utmost caution[1].

Executive Summary: Understanding the Compound and the Imperative for Caution

1-(4-Fluorophenyl)-1H-indazole is a heterocyclic aromatic compound, a class of molecules frequently utilized as versatile building blocks in medicinal chemistry and materials science.[2] The indazole core is a known pharmacophore, and related structures have demonstrated significant biological activity.[2][3] Notably, various synthetic indazole-carboxamide derivatives have been identified as highly potent synthetic cannabinoids, interacting strongly with human CB1 and CB2 receptors.[3][4][5]

Given the potent physiological effects observed in structurally similar compounds, 1-(4-Fluorophenyl)-1H-indazole must be treated as a substance of unknown toxicity and high potency. This guide provides a framework for selecting and using Personal Protective Equipment (PPE) based on a conservative assessment of potential hazards, ensuring the highest level of protection for researchers. The core principle is to prevent all routes of exposure: dermal, ocular, and respiratory.

Hazard Profile & The Hierarchy of Controls

Due to a lack of specific toxicological data for 1-(4-Fluorophenyl)-1H-indazole, our hazard assessment is extrapolated from data on analogous fluorinated and aromatic indazole compounds.

Anticipated Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][7][8] May cause an allergic skin reaction.

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[6][7][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

Before detailing PPE, we must apply the Hierarchy of Controls , a foundational concept in laboratory safety. PPE is the final line of defense, employed after other, more effective controls have been implemented.

  • Elimination/Substitution: Not applicable when the research objective requires this specific molecule.

  • Engineering Controls: This is the most critical control measure. All handling of 1-(4-Fluorophenyl)-1H-indazole must be performed within a certified chemical fume hood to control airborne particulates and vapors.[10] A safety shower and eye wash station must be readily accessible.[11]

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP). Limit the quantity of material handled at any one time. Ensure all personnel are trained on the specific hazards and handling procedures. Do not eat, drink, or smoke in the handling area.[7][8][12]

  • Personal Protective Equipment (PPE): The focus of this guide, to be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Specifications

The selection of PPE must be deliberate, accounting for the multi-route exposure potential of a fine powder or volatile solid.

Dermal Protection: Beyond the Lab Coat

Dermal absorption is a significant risk. The goal is to create a complete barrier.

  • Gloves: Double-gloving is mandatory.

    • Inner Glove: A standard nitrile examination glove provides a good first layer and dexterity.[13]

    • Outer Glove: A thicker, chemical-resistant nitrile or butyl rubber glove should be worn over the inner glove.[13] The suitability of the glove material must be confirmed against the solvents being used. Always inspect gloves for tears or pinholes before use.[11][14] Use proper glove removal technique to avoid contaminating your skin.[14]

  • Body Protection: A disposable, solid-front chemical-resistant coverall ("bunny suit") with elasticated cuffs is required over personal clothing.[14][15] A standard cotton lab coat is insufficient as it can absorb chemicals. The coverall should be rated for protection against chemical dust and light splashes.[16]

  • Shoe Covers: Disposable, slip-resistant shoe covers should be worn to prevent tracking contamination out of the laboratory.

Ocular Protection: Preventing Irreversible Damage

Given the high risk of serious eye irritation, robust protection is non-negotiable.

  • Safety Goggles: Indirectly vented, chemical splash goggles that seal completely around the eyes are required.[14][15] Standard safety glasses with side shields do not offer adequate protection from powders or splashes.[12]

  • Face Shield: A full-face shield must be worn over the safety goggles whenever there is a risk of splashes or aerosol generation, such as when transferring larger quantities or preparing solutions.[14]

Respiratory Protection: Guarding Against Inhalation

Inhalation of fine powders is a primary exposure route. Engineering controls are the first line of defense, but respiratory protection is essential.

  • Respirator: A NIOSH-approved respirator is required. The specific type depends on the scale of work.

    • For small-scale work (<1g) in a fume hood: A half-mask elastomeric respirator with P100 (particulate) cartridges is the minimum requirement.[14]

    • For larger quantities or potential for aerosolization: A Powered Air-Purifying Respirator (PAPR) is recommended to provide a higher protection factor and reduce user fatigue.

    • Note: All respirator use requires enrollment in a formal respiratory protection program, including fit testing and medical clearance.[13] Surgical masks provide no protection against chemical powders.[15]

Table 1: PPE Summary for Handling 1-(4-Fluorophenyl)-1H-indazole
Protection Area Minimum Required PPE Rationale & Key Considerations
Dermal (Hands) Double-gloved: Nitrile (inner), Chemical-resistant Nitrile/Butyl (outer)Prevents skin contact and systemic absorption. Check solvent compatibility for outer glove.[11][13]
Dermal (Body) Disposable, solid-front chemical-resistant coverallProtects against powder deposition and splashes. Superior to permeable lab coats.[14][15]
Ocular Chemical splash goggles (sealed)Prevents eye contact with powders and aerosols, a cause of serious damage.[9][14]
Face Full-face shield (worn over goggles)Required during tasks with higher splash/aerosol risk.[14]
Respiratory NIOSH-approved respirator (e.g., half-mask with P100 filters)Prevents inhalation of potent powders. Must be used within a fume hood.[14]

Operational and Disposal Plans

Procedural discipline is as crucial as the PPE itself. The following workflows provide a self-validating system for safe handling.

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase A Review SOP & SDS B Verify Fume Hood Certification A->B C Assemble All Materials & PPE B->C D Prepare Waste Containers C->D E Don PPE (in designated area) F Perform Work in Fume Hood E->F G Segregate & Seal Waste F->G H Decontaminate Work Surface G->H I Doff PPE (in designated area) J Dispose of PPE as Hazardous Waste I->J K Wash Hands Thoroughly J->K

Sources

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